![molecular formula C11H23NS B13252833 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
The synthesis of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine typically involves the reaction of piperidine with 2-[(2-methylpropyl)sulfanyl]ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the piperidine ring or the sulfanyl group.
科学的研究の応用
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by influencing its binding affinity and selectivity for certain targets.
類似化合物との比較
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine can be compared with other piperidine derivatives, such as:
4-{2-[(2-Methylpropyl)sulfonyl]ethyl}piperidine: This compound has a sulfonyl group instead of a sulfanyl group, which may affect its chemical reactivity and biological activity.
4-{2-[(2-Methylpropyl)oxy]ethyl}piperidine:
4-{2-[(2-Methylpropyl)amino]ethyl}piperidine: The amino group introduces different reactivity and potential interactions with biological targets.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of piperidine derivatives in various fields.
特性
分子式 |
C11H23NS |
|---|---|
分子量 |
201.37 g/mol |
IUPAC名 |
4-[2-(2-methylpropylsulfanyl)ethyl]piperidine |
InChI |
InChI=1S/C11H23NS/c1-10(2)9-13-8-5-11-3-6-12-7-4-11/h10-12H,3-9H2,1-2H3 |
InChIキー |
SLXYURULAIXLLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSCCC1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


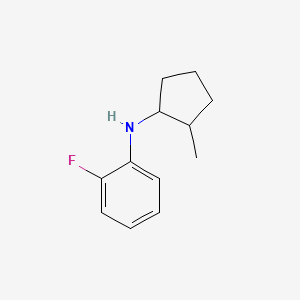
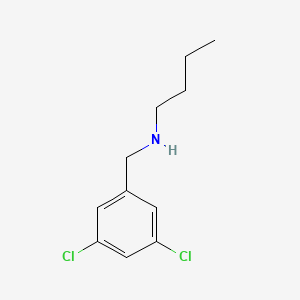
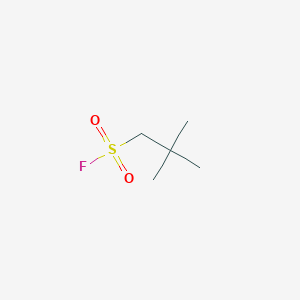
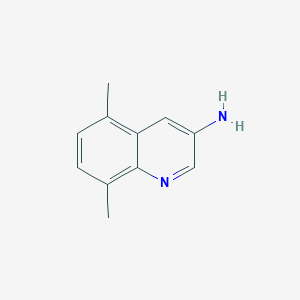
![[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13252781.png)

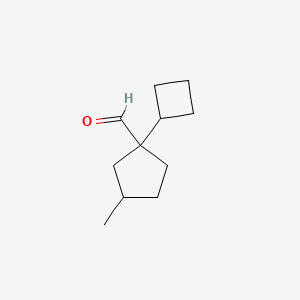
![Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate](/img/structure/B13252793.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13252794.png)

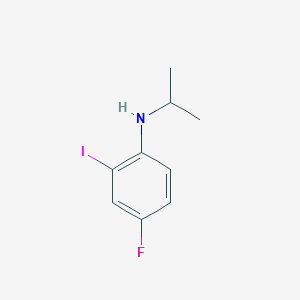
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13252816.png)

![1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252831.png)
